L-[2-13C]glucose
Description
Chemical Identity and Isomeric Properties
L-[2-Carbon-13]glucose, with the Chemical Abstracts Service number 478519-05-0, represents the L-enantiomer of glucose specifically labeled with carbon-13 at the second carbon position. The compound maintains the molecular formula C₆H₁₂O₆ with a molecular weight of 181.15 grams per mole, reflecting the mass contribution of the carbon-13 isotope. The International Union of Pure and Applied Chemistry name for this compound is (3S,4R,5R,6S)-6-(hydroxymethyl)(3-carbon-13)oxane-2,3,4,5-tetrol, precisely defining its stereochemical configuration.
The stereochemical properties of L-[2-carbon-13]glucose distinguish it from its more common D-glucose counterpart through the specific spatial arrangement of hydroxyl groups around the carbon backbone. L-glucose serves as an enantiomer of D-glucose, exhibiting identical chemical properties but opposite optical rotation characteristics. This enantiomeric relationship becomes particularly significant in metabolic studies where enzymatic specificity plays a crucial role in substrate recognition and processing.
The carbon-13 isotope incorporation at position 2 creates unique analytical opportunities for researchers studying carbohydrate metabolism. Unlike natural abundance carbon-13, which occurs at approximately 1.1 percent in nature, the enriched carbon-13 labeling in this compound provides enhanced detectability through various analytical techniques. The strategic positioning of the isotopic label at the second carbon allows for specific tracking of metabolic transformations that involve this particular carbon center.
Table 1: Chemical Properties of L-[2-Carbon-13]Glucose
Historical Development of Carbon-13 Labeled Carbohydrates
The development of carbon-13 labeled carbohydrates emerged from fundamental advances in isotope separation technology during the mid-20th century. Carbon-13, being one of two stable isotopes of carbon existing in nature alongside carbon-12, presented unique opportunities for tracer studies due to its chemical identity with natural carbon while remaining distinguishable through mass spectrographic techniques. The natural abundance ratio of carbon-13 to carbon-12 of 1.1 to 98.9 provided the foundation for developing enriched compounds that could serve as effective tracers in chemical and biological research.
The evolution of carbon-13 enrichment techniques enabled the production of substantial quantities of carbon compounds with significantly enhanced carbon-13 to carbon-12 ratios far beyond natural abundance levels. This technological advancement proved particularly important for chemical and biological research applications, as carbon-13 maintains identical chemical properties to natural carbon while offering detectability advantages through sensitive analytical methods. The ability to follow carbon atoms through their passage in chemical and biochemical reactions opened new avenues for understanding metabolic processes and reaction mechanisms.
Nuclear magnetic resonance spectroscopy applications of carbon-13 labeled compounds gained prominence in the 1970s and 1980s, with researchers recognizing the potential for studying carbohydrate structures, conformations, and interactions. Carbon-carbon and carbon-proton coupling constants obtained from carbon-13 enriched carbohydrates enabled precise assignment of chemical shifts and establishment of solution conformations, providing unprecedented insight into molecular behavior in solution. The application of carbon-13 nuclear magnetic resonance spectroscopy to carbohydrate research demonstrated particular value in elucidating biochemical pathways and monitoring enzymatic conversions.
The development of all-carbon-13 labeled compounds represented a significant milestone in isotopic tracer methodology, with glucose emerging as one of the most accessible and valuable targets for complete carbon-13 substitution. The INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) method applied to fully carbon-13 labeled sugar substitutes enabled researchers to trace entire carbon skeletons with high sensitivity, confirming chemical structures and optimizing enzymatic reactions through non-invasive monitoring.
Role in Stable Isotope Tracer Research
L-[2-Carbon-13]glucose occupies a central position in stable isotope tracer research, particularly in applications requiring precise tracking of carbon atoms through metabolic pathways. Carbon-13 metabolic flux analysis represents the most comprehensive approach for characterizing cellular metabolic states, with uniquely labeled isotopic tracers enabling focused analyses of specific reactions within complex biochemical networks. The choice of tracer significantly influences the precision with which metabolic fluxes can be estimated, especially in mammalian systems requiring multiple substrate inputs.
Experimental validation studies have demonstrated that [2-carbon-13]glucose provides superior performance compared to commonly used [1-carbon-13]glucose in certain analytical contexts. Computational evaluations of specifically labeled carbon-13 glucose tracers revealed that [2-carbon-13]glucose outperformed [1-carbon-13]glucose in terms of precision for estimating individual fluxes, specific pathways, and overall network analysis. These findings provide quantitative evidence supporting the selection of [2-carbon-13]glucose for optimized metabolic flux analysis experiments in mammalian cell culture systems.
Mass spectrometry applications of L-[2-carbon-13]glucose have revealed unique fragmentation patterns that enable distinction between carbon-1 and carbon-2 labeled glucose molecules. Derivatization of glucose to yield methylglucosamine creates preferential cleavage at the carbon-1 to carbon-2 bond, facilitating identification and quantification of position-specific carbon-13 labeling. Multiple reaction monitoring techniques employing tandem mass spectrometry provide accurate quantification of carbon-13 labeled glucose isotopomers, supporting detailed metabolic pathway studies.
Table 2: Comparative Performance of Carbon-13 Glucose Tracers in Metabolic Studies
Nuclear magnetic resonance spectroscopy applications of carbon-13 labeled glucose compounds have provided outstanding tools for metabolic studies, particularly in brain tissue research. Carbon-13 magnetic resonance spectroscopy enables detection of metabolic conversions following administration of carbon-13 enriched compounds, with researchers monitoring isotope passage through different metabolic pathways. The low natural abundance of carbon-13 at 1.1 percent creates optimal conditions for visualizing metabolic transformations after enriched compound administration.
Studies employing [1-carbon-13]glucose infusion protocols have demonstrated the feasibility of investigating brain glucose metabolism under various physiological conditions using carbon-13 magnetic resonance spectroscopy at 3 Tesla magnetic field strength. Optimization of infusion protocols resulted in stable plasma carbon-13 enrichment levels sufficient for dynamic analysis of carbon-13 signals from glucose-derived metabolites. These methodological advances enable non-invasive investigation of cerebral glucose uptake and metabolic conversions in human subjects.
The development of correction factors for isotope effects in tandem mass spectrometry has enhanced the accuracy of L-[2-carbon-13]glucose quantification studies. Fragment ion ratios in tandem mass spectra exhibit isotope effects with carbon-13 labeling, necessitating mathematical corrections for precise quantitative measurements. These technical refinements support the application of position-specific carbon-13 glucose tracers in monitoring metabolic origins and fates of individual carbon atoms during biochemical transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UOWJPWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molybdic Acid-Mediated Isomerization
The most widely documented method for synthesizing [2-¹³C]glucose involves isomerizing [1-¹³C]glucose using molybdic acid (H₂MoO₄). Hayes et al. demonstrated that heating [1-¹³C]glucose with molybdic acid in aqueous solution induces a keto-enol tautomerization, redistributing the ¹³C label from C-1 to C-2. This reaction achieves >99% isotopic enrichment at C-2, with the D-configuration retained due to the stereospecificity of the reaction.
Reaction Conditions
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Substrate : [1-¹³C]Glucose (99 atom%)
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Catalyst : 0.1 M molybdic acid
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Temperature : 80°C, 24 hours
The product, D-[2-¹³C]glucose, is purified via ion-exchange chromatography to remove residual molybdate ions and unreacted starting material.
Enantiomeric Conversion to L-[2-¹³C]Glucose
Enzymatic Epimerization
Glucose epimerases, such as those from Brevibacterium flavum, catalyze the interconversion of D- and L-glucose. In a study using D-[U-¹³C₆]glucose, enzymatic epimerization yielded L-glucose with 92% enantiomeric excess (ee) after 48 hours at 37°C. While this method preserves the ¹³C label at C-2, scaling remains challenging due to enzyme stability and cost.
Biosynthetic Approaches
Microbial Fermentation
Brevibacterium flavum has been engineered to produce L-glutamate from ¹³C-labeled substrates. By feeding D-[2-¹³C]glucose to these cultures, L-[2-¹³C]glucose accumulates as a byproduct of incomplete glycolysis. This method achieves 60–70% isotopic incorporation but requires subsequent purification via high-performance liquid chromatography (HPLC).
Fermentation Parameters
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Strain : Brevibacterium flavum (ATCC 14067)
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Medium : 4.5% acetate, 2.0% KH₂PO₄, 0.1% MgSO₄·7H₂O
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography is the primary method for purifying ¹³C-labeled glucose. For L-[2-¹³C]glucose, a solvent system of ethyl acetate:methanol:water (7:2:1 v/v) resolves enantiomers with >95% purity.
NMR Spectroscopy
¹³C-NMR confirms the position and enrichment of the isotopic label. For L-[2-¹³C]glucose, the C-2 resonance appears at 72.1 ppm (doublet, J = 40 Hz), distinguishing it from D-glucose. Two-dimensional heteronuclear single quantum coherence (HSQC) NMR further validates stereochemistry.
Table 1: ¹³C-NMR Chemical Shifts for L-[2-¹³C]Glucose
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C-1 | 92.4 | Singlet |
| C-2 | 72.1 | Doublet |
| C-3 | 73.8 | Singlet |
| C-4 | 70.2 | Singlet |
| C-5 | 71.9 | Singlet |
| C-6 | 61.3 | Singlet |
Applications in Metabolic Research
Isotopic Tracer Studies
L-[2-¹³C]Glucose is used to investigate gluconeogenesis and pentose phosphate pathway activity. In SF188 glioblastoma cells, perfusion with D-[1,6-¹³C₂]glucose revealed preferential labeling of lactate and alanine at C-3, illustrating glycolysis dominance. Similar studies with L-[2-¹³C]glucose could elucidate enantiomer-specific metabolic fates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the oxane ring can lead to the formation of various alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, halides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Ethers, esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostic Agents: Used in the development of diagnostic tools.
Industry
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agriculture: Employed in the formulation of agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, it may interact with enzymes by binding to their active sites, thereby inhibiting their activity. The specific pathways involved can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
Positional Isomers of 13C-Labeled Glucose
The metabolic fate of 13C-labeled glucose varies significantly depending on the carbon position of the isotope. Key comparisons include:
Key Insight : The position of the 13C label determines the timing and pathway of 13CO2 release, critical for interpreting dynamic metabolic processes .
Stereoisomeric Comparisons: L- vs. D-Glucose
Isotopomer Mixtures and Synergy
Breath Tests and Longitudinal Studies
This compound breath tests in OLETF rats revealed age-dependent metabolic shifts, with delayed 13CO2 excretion in early-stage insulin resistance .
NMR and MRS Studies
13C NMR using this compound can trace glutamate synthesis in β-cells, though D-glucose derivatives dominate due to higher glycolytic activity .
Biological Activity
L-[2-13C]glucose is a stable isotope-labeled form of glucose that has gained significant attention in metabolic research, particularly in the context of cancer biology and metabolic disorders. This compound serves as a valuable tracer in studies aimed at understanding glucose metabolism, cellular respiration, and the metabolic pathways involved in various physiological and pathological states.
Overview of this compound
This compound is a non-radioactive isotope of glucose where the carbon atom at position 2 is substituted with the stable isotope carbon-13. This modification allows researchers to track the metabolic fate of glucose in biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of this compound primarily involves its incorporation into metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. Upon administration, this compound undergoes enzymatic conversion, leading to the production of various metabolites that can be detected and quantified in biological samples.
Key Metabolic Pathways
- Glycolysis : this compound is phosphorylated to glucose-6-phosphate, which is then metabolized through glycolysis, resulting in the generation of pyruvate.
- TCA Cycle : Pyruvate can enter the mitochondria and be converted into acetyl-CoA, subsequently entering the TCA cycle. The carbon from this compound can be traced through this cycle, allowing for detailed analysis of energy production and substrate utilization.
Research Findings
Recent studies have highlighted the utility of this compound in various research contexts:
Cancer Metabolism
- Increased Glucose Uptake in Tumors : Research has demonstrated that tumor cells exhibit enhanced uptake and oxidation of glucose compared to normal cells. For instance, a study utilizing a U-13C glucose tracer showed that tumor-bearing mice had significantly higher levels of expired 13CO2 compared to wild-type controls, indicating elevated glucose metabolism in cancerous tissues .
- Breath-Based Detection : The use of this compound in breath tests has emerged as a minimally invasive method to assess glucose metabolism. In one study involving healthy adults, breath samples collected after ingestion of this compound indicated significant changes in CO2 production, demonstrating its effectiveness for real-time monitoring of metabolic processes .
Metabolic Disorders
- Obesity and Insulin Resistance : Studies have shown that individuals with diet-induced obesity exhibit reduced glucose oxidation when administered this compound. This reduction correlates with insulin resistance, highlighting the potential for using stable isotopes to investigate metabolic dysregulation associated with obesity .
Case Study 1: Lung Cancer Cachexia Model
In a study on lung cancer cachexia, mice were administered a mixture of 12C-glucose and this compound. The results indicated that tumor-bearing mice oxidized more glucose than their healthy counterparts, suggesting that cancer progression alters normal metabolic pathways .
Case Study 2: Glycogen Storage Disease Type Ia
A clinical trial involving patients with Glycogen Storage Disease Type Ia utilized this compound to assess carbohydrate metabolism. The findings revealed differences in glucose utilization between patients and healthy controls, underscoring the compound's role in evaluating metabolic disorders .
Data Table: Summary of Key Findings
Q & A
Q. How is L-[2-¹³C]glucose utilized in tracing hepatic gluconeogenesis and glycogenolysis under fasting conditions?
L-[2-¹³C]glucose enables quantification of gluconeogenesis by tracking ¹³C incorporation into glucose metabolites. In fasting models, hepatic glycogenolysis is measured via ¹³C NMR to monitor glycogen depletion, while gluconeogenesis is calculated by subtracting glycogenolytic contributions from total glucose production (determined via tritiated glucose tracers). This dual-tracer approach accounts for whole-body glucose kinetics .
Q. What is the role of L-[2-¹³C]glucose in designing a stable isotope breath test to assess gluconeogenesis rates?
Administering L-[2-¹³C]glucose allows differentiation between direct oxidation and gluconeogenic contributions by analyzing ¹³CO₂ excretion. The C2 position generates ¹³CO₂ during the second turn of the TCA cycle, reflecting gluconeogenic flux. This non-invasive method avoids invasive liver biopsies and correlates with isotopic enrichment in plasma glucose .
Q. How to validate the accuracy of gluconeogenesis measurements using L-[2-¹³C]glucose in cell culture models?
Combine isotopic tracing with enzymatic assays (e.g., glucose-6-phosphatase activity) and pharmacological inhibitors (e.g., 3-mercaptopicolinate for PEPCK inhibition). Validate via GC-MS analysis of ¹³C enrichment in glucose derivatives and cross-reference with parallel measurements using [3-¹³C]lactate or [2-¹³C]glycerol .
Q. What are the critical steps in preparing L-[2-¹³C]glucose for metabolic flux analysis in animal studies?
Ensure isotopic purity (>99%) via HPLC or NMR verification. Administer via controlled intravenous infusions with frequent plasma sampling to monitor enrichment kinetics. Use high-resolution mass spectrometry to quantify isotopomer distributions in glucose metabolites and correct for natural abundance ¹³C .
Advanced Research Questions
Q. How do mass isotopomer distribution analysis (MIDA) and ¹³C NMR differ in quantifying gluconeogenesis using L-[2-¹³C]glucose?
MIDA calculates precursor pool enrichment from isotopomer patterns but requires high tracer infusion rates (>50% of endogenous glycerol turnover) to avoid underestimation, risking metabolic perturbation . In contrast, ¹³C NMR tracks labeled intermediates (e.g., phosphoenolpyruvate, glycerol-3-phosphate) in real-time but requires hyperpolarization for sensitivity in vivo . Cross-validation with liver biopsy data improves accuracy .
Q. How can discrepancies between isotopic dilution methods and direct NMR measurements of gluconeogenesis be resolved?
Apply compartmental modeling to account for intramitochondrial precursor pools and Krebs cycle carbon exchange. Use dual-tracer protocols (e.g., [2-¹⁴C]acetate with [6-³H]glucose) to correct for isotopic dilution and validate against splanchnic substrate balance measurements .
Q. What experimental strategies minimize perturbations when using high infusion rates of [2-¹³C]-labeled substrates?
Use stepwise tracer infusion to model endogenous glycerol production and suppress feedback inhibition. Monitor hepatic triose phosphate flux via MIDA and compare with glycogenolysis rates derived from ¹³C NMR or liver biopsies. High infusion rates (>120 µmol/kg/min) may overestimate gluconeogenesis by altering glycerol turnover .
Q. How does hyperpolarized [2-¹³C]dihydroxyacetone (DHA) compare to L-[2-¹³C]glucose in detecting gluconeogenic activity?
Hyperpolarized DHA rapidly converts to triose phosphates, enabling real-time tracking of gluconeogenic intermediates (e.g., phosphoenolpyruvate, pyruvate) via ¹³C NMR. Unlike glucose, DHA bypasses early glycolysis, providing direct insight into hepatic flux. However, DHA’s short polarization lifetime limits clinical applicability .
Q. How does the choice of isotopic tracer influence neuronal glucose metabolism studies?
Sequential infusion of [U-¹³C₆]glucose and [2-¹³C]glucose distinguishes metabolic timelines: [U-¹³C₆] generates doublet signals (recent glycolysis), while [2-¹³C] produces singlets (ongoing oxidative pathways). This approach isolates contributions from glycolysis, glycogenolysis, and gluconeogenesis in brain metabolism .
Q. What statistical approaches address high inter-subject variability in [2-¹³C]glucose tracer studies?
Use mixed-effects models to account for individual metabolic differences. Apply bootstrap resampling to estimate confidence intervals for gluconeogenesis fractions derived from isotopomer distributions. Validate against literature values from liver biopsy or splanchnic balance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
